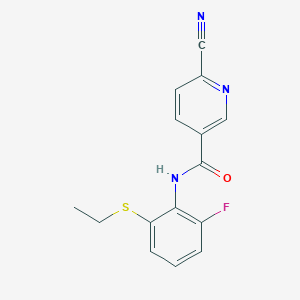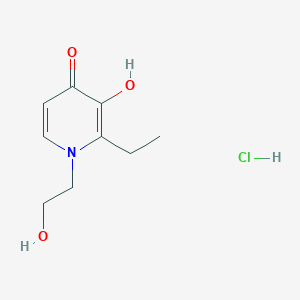
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years for its potential application in cancer treatment. This compound is a type of kinase inhibitor that specifically targets Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various types of cancer.
Mécanisme D'action
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide works by specifically targeting BTK, which is a critical enzyme involved in the development and progression of cancer. BTK is responsible for activating several signaling pathways that promote cell growth and proliferation, and its inhibition by 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide results in the suppression of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, and the enhancement of other cancer treatments. Additionally, it has been observed to have minimal toxicity and side effects, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its minimal toxicity and side effects make it a safe and effective option for cancer treatment. However, one limitation of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Orientations Futures
There are several potential future directions for the research and development of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its effectiveness in clinical applications. Additionally, further studies are needed to explore its potential application in combination with other cancer treatments, as well as its effectiveness in treating other types of cancer. Finally, the development of more potent and selective BTK inhibitors based on the structure of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide may lead to the discovery of even more effective cancer treatments.
Méthodes De Synthèse
The synthesis of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide involves several steps, including the reaction of 2-ethylsulfanyl-6-fluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of cyanogen bromide and subsequent purification to obtain the final product. The purity and quality of the synthesized compound are critical for its effectiveness in scientific research.
Applications De Recherche Scientifique
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including various types of lymphoma, leukemia, and solid tumors. Additionally, it has been observed to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-2-21-13-5-3-4-12(16)14(13)19-15(20)10-6-7-11(8-17)18-9-10/h3-7,9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAVNNRSWHVKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1NC(=O)C2=CN=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)
![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)


![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)

![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)